
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol is a brominated phenolic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol typically involves the bromination of phenolic precursors. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to achieve the desired level of bromination and ensure the correct positioning of bromine atoms on the phenolic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of bromine atoms or the conversion of phenolic groups to other functional groups.
Substitution: The bromine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or functionalized phenolic compounds.
Applications De Recherche Scientifique
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol involves its interaction with molecular targets such as enzymes, receptors, or cellular structures. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, disruption of cellular membranes, or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromophenol: Another brominated phenolic compound with similar reactivity but fewer bromine atoms.
Tetrabromobisphenol A: A widely used flame retardant with a different structural framework but similar bromination pattern.
Pentabromophenol: A highly brominated phenol with distinct chemical properties and applications.
Uniqueness
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol is unique due to its specific arrangement of bromine atoms and the presence of both dibromomethoxy and tetrabromophenoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
671786-50-8 |
|---|---|
Formule moléculaire |
C13H6Br6O3 |
Poids moléculaire |
689.6 g/mol |
Nom IUPAC |
3-(dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol |
InChI |
InChI=1S/C13H6Br6O3/c14-5-4-8(10(16)11(17)9(5)15)21-12-6(20)2-1-3-7(12)22-13(18)19/h1-4,13,20H |
Clé InChI |
HMNJOPXNRANRRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
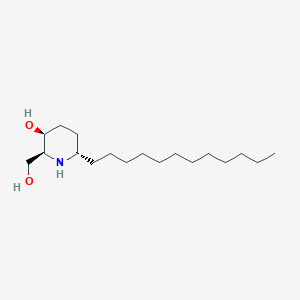

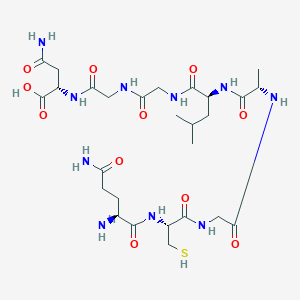
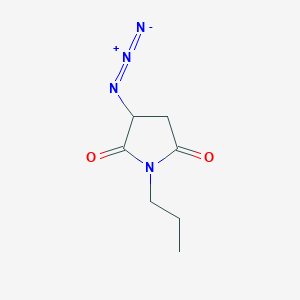
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)

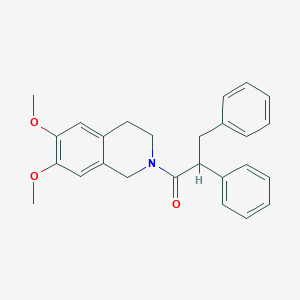
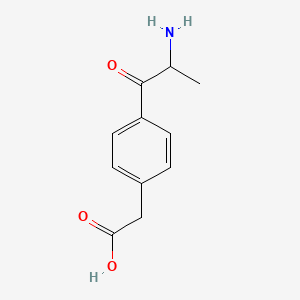
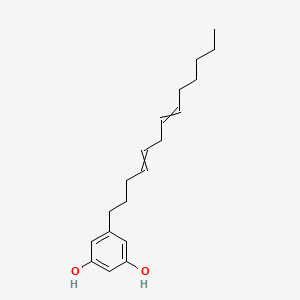

![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)
